BenchChemオンラインストアへようこそ!

N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide

Physicochemical Property Drug-Likeness ADME Prediction

This naphthalene-1-carboxamide features a conformationally constrained 3-hydroxyoxolane moiety, delivering a unique H-bonding topology (TPSA 58.6 Ų) distinct from planar 1-naphthamide analogs. With a CNS-favorable profile (XLogP3 1.6, MW 271.31), it adheres to the Rule of Three, making it ideal for fragment-based drug discovery (FBDD) crystallography and high-concentration screening. An undefined stereocenter mandates strict lot-to-lot enantiomeric excess control—critical for reproducible SAR. Choose this scaffold to mitigate frequent-hitter artifacts while covering naphthalene chemical space in diversity-oriented neurological target panels.

Molecular Formula C16H17NO3
Molecular Weight 271.316
CAS No. 1916724-81-6
Cat. No. B2731530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide
CAS1916724-81-6
Molecular FormulaC16H17NO3
Molecular Weight271.316
Structural Identifiers
SMILESC1COCC1(CNC(=O)C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C16H17NO3/c18-15(17-10-16(19)8-9-20-11-16)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,19H,8-11H2,(H,17,18)
InChIKeyJCLLDWKYHWYGSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide (CAS 1916724-81-6): Core Compound Identity and Procurement Baseline


N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide (CAS 1916724-81-6, PubChem CID 103848753) is a synthetic small molecule belonging to the naphthalene-1-carboxamide class, characterized by a naphthalene core linked via a carboxamide bridge to a 3-hydroxyoxolane (tetrahydrofuran) moiety through a methylene spacer [1]. Its molecular formula is C16H17NO3 with a molecular weight of 271.31 g/mol [1]. The compound is offered by screening compound vendors (e.g., Life Chemicals catalog number F6556-2617) as a research tool [2]. Computed properties, including XLogP3 of 1.6, topological polar surface area of 58.6 Ų, and 2 hydrogen bond donors / 3 acceptors, position it within drug-like chemical space [1].

Why Generic Naphthalene-1-Carboxamide Substitution Fails: Structural Determinants of N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide Differentiation


This compound occupies a distinct physico-chemical niche that precludes generic interchange with simpler naphthalene-1-carboxamides. The 3-hydroxyoxolane moiety, connected via a methylene spacer, introduces a unique hydrogen-bonding topology—a tertiary alcohol on a conformationally constrained tetrahydrofuran ring—not found in commonly referenced analogs like 1-Naphthohydroxamic acid (a planar hydroxamic acid HDAC8 inhibitor ) or unsubstituted 1-naphthamide [1]. This structural feature alters topological polar surface area (58.6 Ų) and lipophilicity (XLogP3 = 1.6) compared to the parent scaffold, directly impacting solubility, permeability, and protein-binding potential. Furthermore, the undefined stereocenter at the oxolane 3-position means commercial material may exist as a racemate, a critical lot-to-lot consistency variable that simpler, achiral analogs do not possess [2].

N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide: Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Topological Polar Surface Area (TPSA) vs. Unsubstituted 1-Naphthamide Drives Differential Permeability Predictions

The target compound exhibits a computed Topological Polar Surface Area (TPSA) of 58.6 Ų [1], which is significantly higher than the 43.1 Ų calculated for unsubstituted 1-naphthamide [2]. This 15.5 Ų increase, attributable to the 3-hydroxyoxolane substituent, is predicted to reduce passive membrane permeability relative to the simpler scaffold—a critical filter for in-cell assay design [1][2].

Physicochemical Property Drug-Likeness ADME Prediction LogP

Balanced Lipophilicity (XLogP3 = 1.6) Places the Compound in a Distinct CNS Drug-Like Window vs. Highly Lipophilic Naphthamide Analogs

With a computed XLogP3 of 1.6 [1], the target compound sits within the optimal CNS drug-likeness window (1–3) [1][3]. This contrasts sharply with many biologically active naphthalene-1-carboxamides carrying non-polar substituents. For example, N-(4-butylphenyl)naphthalene-1-carboxamide, a structurally related antimicrobial screening hit, exhibits a substantially higher XLogP3 of 4.7 [2], which increases the risk of non-specific membrane partitioning and poor solubility.

Lipophilicity CNS Druglikeness XLogP3 Partition Coefficient

Rotatable Bond Count Reduction (3 vs. 5-6) Imparts Conformational Rigidity Compared to Extended Alkyl-Chain Naphthamide Analogs

The target compound contains only 3 rotatable bonds, constrained by the cyclic tetrahydrofuran and the rigid naphthalene core [1]. In contrast, flexible alkyl-substituted naphthamide analogs, such as N-(4-butylphenyl)naphthalene-1-carboxamide, possess 6 rotatable bonds [2]. This reduced flexibility lowers the conformational entropy penalty upon target binding, a principle associated with improved ligand binding efficiency for fragment-based drug discovery [3].

Conformational Rigidity Entropy Ligand Efficiency Molecular Flexibility

Presence of an Undefined Stereocenter Creates a Chiral Liability Not Found in Achiral Naphthamide Counterparts

The 3-position of the oxolane ring bears a hydroxyl substituent on a non-symmetric carbon, constituting a stereocenter that is commercially supplied as an undefined stereoisomer (racemate) [1][2]. This is demonstrably different from achiral naphthamide comparators like 1-Naphthohydroxamic acid (CAS 6953-61-3), which lack a stereocenter entirely [3]. For procurement, this means lot-to-lot enantiomeric excess must be verified if biological activity is assayed, as differential enantiomer activity is a well-known phenomenon.

Stereochemistry Chiral Purity Quality Control Lot Consistency

N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Targeting Intracellular Enzymes

With a molecular weight of 271.31 Da, TPSA of 58.6 Ų, XLogP3 of 1.6, and only 3 rotatable bonds [1], the compound adheres to the Rule of Three for fragment libraries. Its drug-like property profile places it within the CNS-permeable chemical space window (XLogP3 1–3) identified by Pajouhesh and Lenz [2]. Researchers procuring this compound for FBDD campaigns can leverage its favorable ligand efficiency indices relative to more lipophilic or flexible naphthamide analogs, making it suitable for X-ray crystallography soaking and high-concentration biochemical fragment screens.

High-Throughput Screening (HTS) Library Enrichment with Pre-Validated CNS Drug-Like Space

For HTS library curation teams, this compound offers a pre-computed CNS drug-like profile (XLogP3 between 1 and 3, TPSA <90 Ų, MW <400 Da) [1]. Compared to the excessively hydrophobic N-(4-butylphenyl)naphthalene-1-carboxamide (XLogP3 = 4.7) [3], inclusion of this compound reduces the risk of frequent-hitter artifacts while maintaining coverage of naphthalene-based chemical space. It is suitable for diversity-oriented screening sets intended for neurological or psychiatric target panels.

Chemical Probe Development Campaigns Requiring Stereochemistry-Aware SAR

The identified undefined stereocenter at the 3-hydroxyoxolane position [1] creates a structural feature absent in simple achiral naphthamide probes [4]. Structure-activity relationship (SAR) studies that resolve enantiomers could reveal differential target engagement, a common phenomenon in medicinal chemistry. Procurement teams should specify HPLC-determined enantiomeric excess in their quality acceptance criteria, as inter-batch variability may compromise SAR reproducibility.

Physicochemical Profiling Benchmarking for in Silico ADME Model Validation

The compound's computed TPSA (58.6 Ų) vs. experimental permeability, and its XLogP3 (1.6) vs. experimental logD, can serve as a validation data point for in silico ADME models predicting the behavior of moderately polar, constrained heterocyclic amides [1]. As both the unsubstituted 1-naphthamide (TPSA 43.1 Ų) [2] and the compound are commercially available, a direct experimental comparison of Caco-2 permeability and kinetic solubility can generate high-value data for refining predictive models.

Quote Request

Request a Quote for N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.